

# The Industrial Versatility of 2,4,5-Trifluorophenylacetic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *2,4,5-Trifluorophenylacetic acid*

Cat. No.: *B042848*

[Get Quote](#)

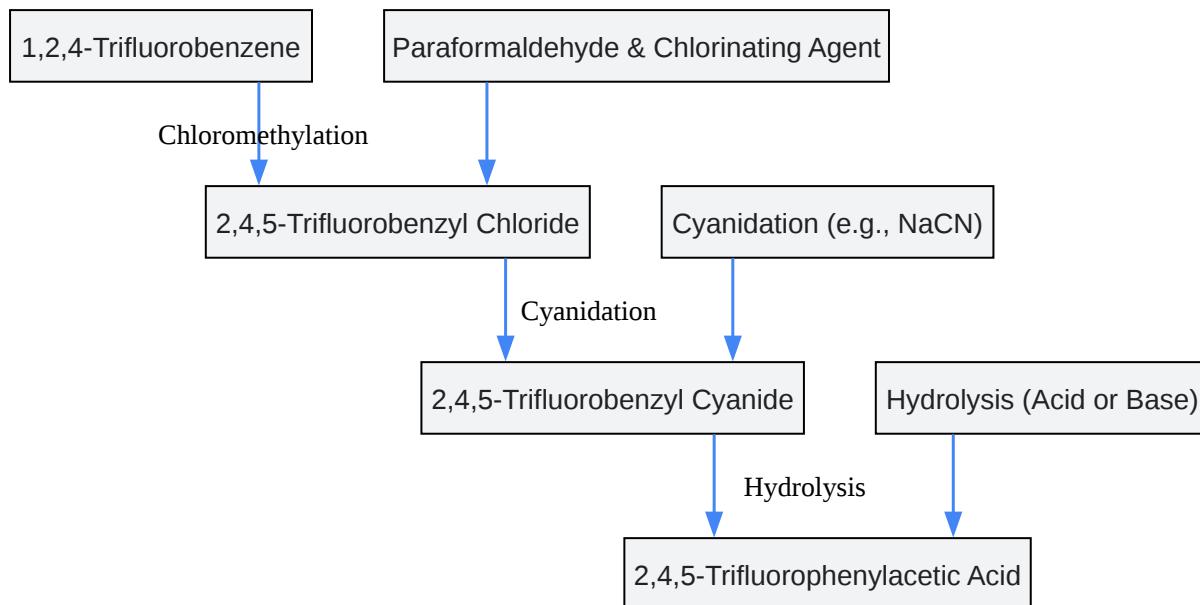
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,4,5-Trifluorophenylacetic acid** is a fluorinated aromatic compound that has emerged as a critical building block in various high-tech industries. Its unique trifluorinated phenyl moiety imparts desirable properties such as enhanced biological activity, metabolic stability, and specific electronic characteristics to the molecules it is incorporated into. This technical guide provides an in-depth overview of the core industrial applications of **2,4,5-Trifluorophenylacetic acid**, with a focus on its role in pharmaceuticals, materials science, and agrochemicals. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and materials innovation.

## Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **2,4,5-Trifluorophenylacetic acid** is fundamental to its application in various industrial processes. The table below summarizes its key properties.


| Property          | Value                                                                                          | Reference                                                   |
|-------------------|------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 209995-38-0                                                                                    | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Formula | C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O <sub>2</sub>                                    | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Weight  | 190.12 g/mol                                                                                   | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Appearance        | White to off-white crystalline solid                                                           | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Melting Point     | 121-125 °C                                                                                     | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Boiling Point     | 255.0 ± 35.0 °C at 760 mmHg                                                                    | <a href="#">[1]</a>                                         |
| Density           | 1.5 ± 0.1 g/cm <sup>3</sup>                                                                    | <a href="#">[1]</a>                                         |
| Flash Point       | 108.0 ± 25.9 °C                                                                                | <a href="#">[1]</a>                                         |
| Solubility        | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone); poorly soluble in water. | <a href="#">[3]</a>                                         |
| Purity            | ≥97%                                                                                           | <a href="#">[1]</a> <a href="#">[2]</a>                     |

## Industrial Synthesis of 2,4,5-Trifluorophenylacetic Acid

The industrial demand for **2,4,5-Trifluorophenylacetic acid** has led to the development of several synthetic routes. These processes aim for high yield, purity, and cost-effectiveness. Below are summaries of prominent synthesis methodologies.

### Synthesis via Cyanidation of 2,4,5-Trifluorobenzyl Chloride

A common industrial method involves the chloromethylation of 1,2,4-trifluorobenzene followed by a cyanidation reaction and subsequent hydrolysis.[\[6\]](#)



[Click to download full resolution via product page](#)

### **Synthesis of 2,4,5-Trifluorophenylacetic Acid via Cyanidation.**

#### Experimental Protocol:

- Chloromethylation: 1,2,4-Trifluorobenzene is reacted with paraformaldehyde and a chlorinating agent to yield 2,4,5-trifluorobenzyl chloride.[6]
- Cyanidation: The resulting 2,4,5-trifluorobenzyl chloride undergoes a cyanidation reaction, typically using sodium cyanide in a suitable solvent, to produce 2,4,5-trifluorobenzyl cyanide. [6]
- Hydrolysis: The cyanide is then hydrolyzed under acidic or alkaline conditions, followed by recrystallization, to yield high-purity **2,4,5-Trifluorophenylacetic acid** ( $\geq 99.9\%$ ).[6]

## Synthesis from 2,4,5-Trifluoromandelic Acid

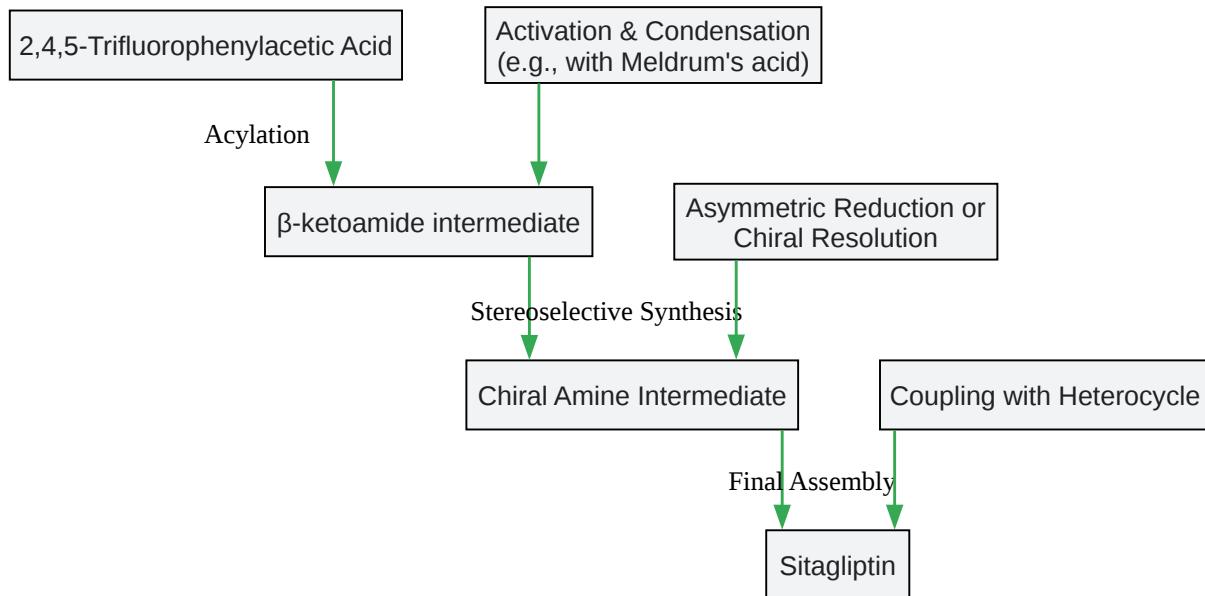
Another route involves the reduction of 2,4,5-trifluoromandelic acid.[7]

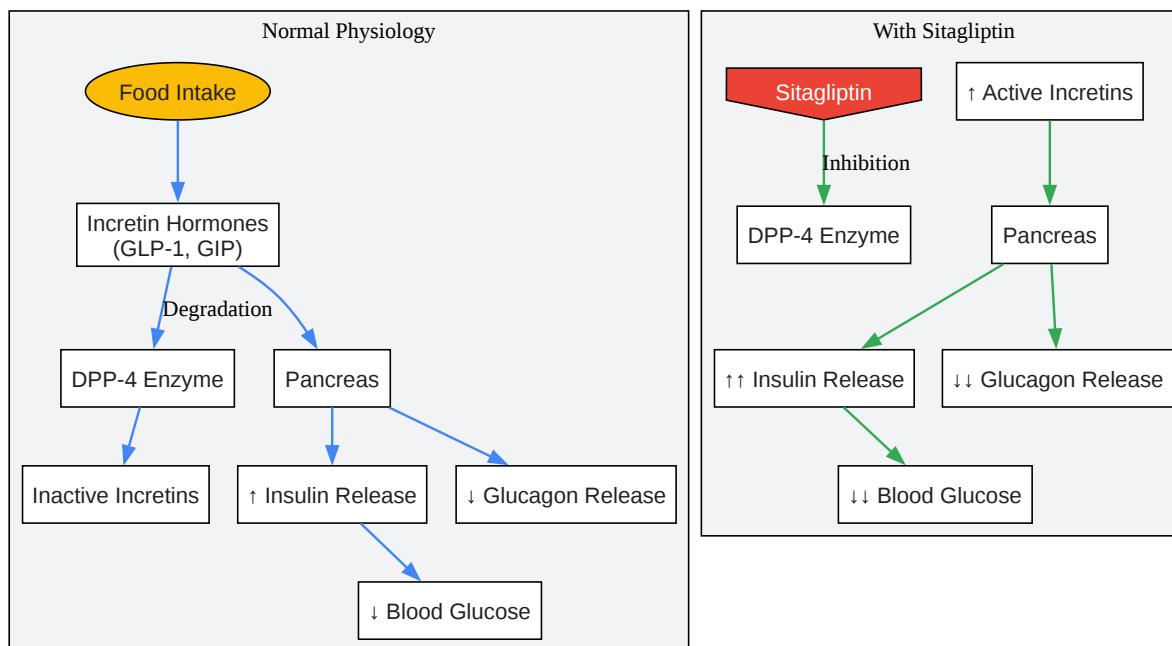
Experimental Protocol: A mixture of 10.0 g of 2,4,5-trifluoromandelic acid, 23.9 g of phosphorous acid ( $H_3PO_3$ ), 0.73 g of sodium iodide (NaI), and 0.47 g of methanesulfonic acid (MSA) is stirred at 95-105°C for 24 hours. After cooling, the mixture is worked up with methyl tert-butyl ether and water. The crude product is then recrystallized from toluene to afford **2,4,5-Trifluorophenylacetic acid** as white crystals.<sup>[7]</sup>

Quantitative Data:

- Molar Yield: 69.5%<sup>[7]</sup>
- Purity (HPLC): 99.47%<sup>[7]</sup>

## Synthesis from 1,2,4,5-Tetrafluorobenzene


A method starting from 1,2,4,5-tetrafluorobenzene and an alkyl cyanoacetate has also been developed, which is considered suitable for industrial production due to its simple and safe operation.


## Pharmaceutical Applications: A Cornerstone in Diabetes Treatment

The most significant industrial application of **2,4,5-Trifluorophenylacetic acid** is as a key starting material in the synthesis of Sitagliptin, a widely prescribed oral hypoglycemic agent for the treatment of type 2 diabetes.<sup>[8]</sup>

## Synthesis of Sitagliptin

**2,4,5-Trifluorophenylacetic acid** is a crucial building block for constructing the trifluorophenyl group present in the Sitagliptin molecule. The synthesis involves a multi-step process.<sup>[9][10]</sup>



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,4,5-Trifluorophenylacetic acid | CAS#:209995-38-0 | Chemsoc [chemsoc.com]
- 2. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]

- 3. [helyspecialitychemicals.com](http://3.helyspecialitychemicals.com) [helyspecialitychemicals.com]
- 4. [downloads.ossila.com](http://4.downloads.ossila.com) [downloads.ossila.com]
- 5. [fishersci.com](http://5.fishersci.com) [fishersci.com]
- 6. CN1749232A - Process for preparing 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 7. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 9. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN105017099A - Sitagliptin chiral intermediate and asymmetric synthesis method thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Industrial Versatility of 2,4,5-Trifluorophenylacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042848#industrial-applications-of-2-4-5-trifluorophenylacetic-acid\]](https://www.benchchem.com/product/b042848#industrial-applications-of-2-4-5-trifluorophenylacetic-acid)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)